N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thiopheno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3,5,6-Trimethyl substituents on the pyrimidinone ring, which influence steric and electronic properties.
- A 4-oxo group, common in bioactive pyrimidinones, likely contributing to hydrogen-bonding interactions.
- A thioacetamide linker connecting the core to a 4-methylphenyl group, modulating solubility and target affinity.
This compound shares structural motifs with kinase inhibitors and BET bromodomain antagonists, though its specific biological activity remains uncharacterized in the provided evidence .
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-10-5-7-13(8-6-10)19-14(22)9-24-18-20-16-15(17(23)21(18)4)11(2)12(3)25-16/h5-8H,9H2,1-4H3,(H,19,22) |
InChI Key |
AQZDWKWVMLBMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Biological Activity
Overview of N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
This compound is a synthetic compound that belongs to a class of thioamide derivatives. These compounds often exhibit a range of biological activities due to their structural characteristics.
Chemical Structure and Properties
The compound features:
- A pyrimidine ring system, which is known for its pharmacological significance.
- A thioether linkage that can enhance lipophilicity and potentially improve bioavailability.
- Methyl groups that may influence the compound's interaction with biological targets.
Biological Activities
-
Antimicrobial Activity
- Compounds similar to thioamides have shown potential antimicrobial properties against various bacterial strains. The presence of the thioether group may contribute to this activity by disrupting bacterial cell membranes.
-
Anticancer Properties
- Some derivatives of pyrimidine have been investigated for their anticancer effects. They may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
-
Enzyme Inhibition
- Thioamide compounds are often studied for their ability to inhibit enzymes involved in metabolic pathways. For instance, they may act as inhibitors of proteases or kinases, which are crucial in cancer progression and other diseases.
Case Studies and Experimental Data
-
In Vitro Studies
- In laboratory settings, compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results often indicate dose-dependent cytotoxicity.
-
Mechanistic Insights
- Studies have suggested that the mechanism of action may involve the modulation of signaling pathways such as MAPK or PI3K/Akt pathways, which are vital for cell survival and proliferation.
Data Tables
Scientific Research Applications
The compound N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Structural Features
The compound features a complex structure comprising:
- A pyrimidine core linked to a thiophenol moiety.
- An acetamide group , which is crucial for its biological activity.
Anticancer Research
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's ability to inhibit tumor cell proliferation has been explored through various in vitro assays.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's efficacy against several cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In silico studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant in the treatment of inflammatory diseases.
Case Study: Molecular Docking Studies
Molecular docking simulations revealed strong binding affinities to the active site of 5-LOX, indicating potential for further optimization and development as a therapeutic agent for inflammatory conditions.
Antimicrobial Properties
Preliminary research suggests that the compound may possess antimicrobial activity against various pathogens. This aspect is particularly relevant given the rising concern over antibiotic resistance.
Case Study: Antimicrobial Screening
A screening assay against Gram-positive and Gram-negative bacteria indicated that the compound exhibits bactericidal effects, warranting further investigation into its mechanism of action and potential clinical applications.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Thiopheno/Pyrimidinone Derivatives
Key Observations :
- The 3,5,6-trimethyl pattern in the target compound is unique; most analogs have simpler substituents (e.g., 5,6-dimethyl in or 3-ethyl in ).
- The thioacetamide linker is conserved in , and , but the target’s 4-methylphenyl group contrasts with electron-withdrawing (e.g., 4-chloro in ) or bulky (e.g., 2,3-dichloro in ) aryl substituents.
- CRCM5484 incorporates a fused pyrido ring, enhancing rigidity and likely altering binding kinetics compared to the target’s planar thiopheno core.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula (C₁₉H₂₁N₃O₂S₂).
Key Observations :
- The target’s 3,5,6-trimethyl groups may enhance lipophilicity compared to ’s 5,6-dimethyl derivative.
- Lack of polar substituents (e.g., oxygen in ) suggests the target has lower aqueous solubility.
Hypothesized SAR :
- 3,5,6-Trimethyl groups : May improve metabolic stability by blocking oxidation sites.
- 4-Methylphenyl group : Could enhance membrane permeability compared to halogenated analogs .
Preparation Methods
Key Reaction Conditions:
-
Solvent: Anhydrous toluene or dichloromethane.
-
Catalyst: POCl₃ (2.5 equiv).
-
Temperature: 80–100°C.
Introduction of the Thiol Group at Position 2
Functionalization of the pyrimidinone core at position 2 with a thiol (-SH) group is critical for subsequent alkylation. Source describes a method using hexamethyldisilazane (HMDS) and catalytic hydrochloric acid to generate the 2-thiol derivative. The 3,5,6-trimethyl-4-oxothiopheno[2,3-d]pyrimidine is treated with HMDS (3.0 equiv) in toluene at 30–150°C, forming the silylated intermediate, which is then hydrolyzed with aqueous HCl to yield the thiol. Alternatively, source employs Lawesson’s reagent (2.0 equiv) in tetrahydrofuran (THF) at reflux to convert a carbonyl group to a thione, followed by reduction with NaBH₄ to the thiol.
Comparative Analysis:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Silylation-Hydrolysis | HMDS, HCl | 30–150°C, 6 h | 65% | |
| Lawesson’s Reduction | Lawesson’s reagent, NaBH₄ | THF, reflux, 8 h | 58% |
Alkylation with Bromoacetamide Derivatives
The final step involves coupling the thiolated pyrimidinone with 2-bromo-N-(4-methylphenyl)acetamide . Source details a nucleophilic substitution reaction in which the thiol group attacks the α-carbon of the bromoacetamide. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, achieving 75–80% yield after 4–6 hours at 60°C. Source reports similar efficiency using triethylamine (Et₃N) in acetonitrile at room temperature, though with slightly lower yields (68–72%).
Optimization Insights:
-
Base Selection: K₂CO₃ outperforms Et₃N due to superior deprotonation of the thiol.
-
Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
-
Purification: Recrystallization from ethanol/water (7:3) improves purity to >98%.
Alternative Pathways and Modifications
One-Pot Synthesis
Source proposes a one-pot strategy where the thiopheno[2,3-d]pyrimidinone core is synthesized in situ, followed by direct thiolation and alkylation. This method reduces purification steps but requires precise stoichiometric control, yielding 60–65% of the final product.
Use of Protective Groups
To prevent side reactions during alkylation, source introduces a tert-butoxycarbonyl (Boc) group on the acetamide nitrogen. After coupling, the Boc group is removed with trifluoroacetic acid (TFA), yielding the desired compound in 70% overall efficiency.
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2 : Introduction of the methylphenyl group via nucleophilic substitution using 4-methylaniline in polar aprotic solvents (e.g., DMF) with catalytic triethylamine .
- Step 3 : Thioacetamide linkage via coupling reactions (e.g., Mitsunobu or thiol-ene click chemistry) .
- Critical Parameters : Solvent choice (DMF vs. THF), temperature control (±5°C), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields (reported 60–85% in analogs) .
Q. How can structural characterization be systematically performed for this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 12.50 ppm for NH protons in thienopyrimidinone analogs) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21 in structurally similar compounds) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., C–H···O interactions in pyrimidinone derivatives) .
Q. What preliminary biological assays are recommended for assessing its bioactivity?
- Screening Protocols :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA (IC₅₀ ~15–30 µM in acetamide analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity (>90%) in thienopyrimidinone derivatives .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability (e.g., 2.5 g/h throughput in pilot studies) .
- By-Product Analysis : LC-MS monitoring identifies intermediates (e.g., over-oxidized sulfones) for process refinement .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition) may arise from:
- Assay Conditions : Variations in ATP concentrations (1 mM vs. 100 µM) or buffer pH (7.4 vs. 6.8) .
- Cell Line Heterogeneity : Genetic drift in cancer cell lines (e.g., MCF-7 subclones) affects drug response .
- Resolution : Standardize protocols (e.g., CLIA guidelines) and validate findings across ≥3 independent labs .
Q. What computational tools are suitable for structure-activity relationship (SAR) studies?
- Workflow :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes (50 ns trajectories) .
Q. How to investigate metabolic stability and degradation pathways?
- Approaches :
- In Vitro Microsomal Assays : Human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C-5) .
- LC-HRMS : Detect degradation products under forced conditions (e.g., pH 1–13, 40–80°C) .
- Stability-Optimized Analogues : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
